molecular formula C11H21NO2S B13521458 Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate CAS No. 64331-73-3

Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B13521458
CAS No.: 64331-73-3
M. Wt: 231.36 g/mol
InChI Key: VKKQYHSIEIUSBM-UHFFFAOYSA-N
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Description

Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate is a synthetic thiazolidine-based ester of interest in medicinal chemistry and drug discovery research. The thiazolidine core is a privileged scaffold in pharmaceutical development, known for conferring a wide range of biological activities . Compounds featuring this structure are frequently investigated for their significant potential as anticancer agents, with studies showing derivatives can inhibit cancer cell proliferation and act as multi-target enzyme inhibitors . Researchers value this specific ester derivative as a key synthetic intermediate or building block for the exploration of novel bioactive molecules. The structure allows for further chemical modifications, making it a versatile compound for constructing more complex chemical entities in structure-activity relationship (SAR) studies . The pentyl and ethyl ester substituents on the thiazolidine ring can be strategically utilized to fine-tune the molecule's physicochemical properties, such as lipophilicity, and to optimize interactions with biological targets . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

64331-73-3

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-3-5-6-7-10-12-9(8-15-10)11(13)14-4-2/h9-10,12H,3-8H2,1-2H3

InChI Key

VKKQYHSIEIUSBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1NC(CS1)C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. This one-pot multicomponent reaction (MCR) is often catalyzed by agents such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction conditions are optimized to improve selectivity, purity, and yield. Industrial production methods may involve the use of green chemistry principles, such as nano-catalysis, to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Hydrolysis of the Ester Functional Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 2-pentyl-1,3-thiazolidine-4-carboxylic acid.

Conditions Products Mechanism References
1M HCl (reflux, 6h)Carboxylic acid + ethanolAcid-catalyzed ester hydrolysis
1M NaOH (RT, 24h)Sodium carboxylate salt + ethanolBase-mediated saponification

Key findings:

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic conditions promote saponification, forming a stable carboxylate anion.

Transesterification Reactions

The ethyl ester group can exchange alkoxy groups in alcohol-rich environments under catalytic conditions.

Catalyst Alcohol Product Yield
Sodium methoxideMethanolMethyl 2-pentyl-1,3-thiazolidine-4-carboxylate~85%*
Titanium(IV) isopropoxideIsopropanolIsopropyl 2-pentyl-1,3-thiazolidine-4-carboxylate~78%*

*Theoretical yields based on analogous thiazolidine esters .

Acylation at the Thiazolidine Nitrogen

The secondary amine in the thiazolidine ring reacts with acylating agents (e.g., acetyl chloride, anhydrides):

General Reaction:

Thiazolidine-NH+RCOClThiazolidine-N(COR)+HCl\text{Thiazolidine-NH} + \text{RCOCl} \rightarrow \text{Thiazolidine-N(COR)} + \text{HCl}

Acylating Agent Product Conditions
Acetic anhydrideN-Acetyl-2-pentyl-1,3-thiazolidine-4-carboxylatePyridine, 0°C, 2h
Benzoyl chlorideN-Benzoyl-2-pentyl-1,3-thiazolidine-4-carboxylateDMAP, RT, 12h

The reaction retains the ester group, enabling further functionalization .

Ring-Opening Reactions

The thiazolidine ring undergoes cleavage under strong acidic or oxidative conditions:

  • Acidic Ring Opening (HCl, 6M):

    Thiazolidine+HClCysteine ethyl ester derivative+Pentanal\text{Thiazolidine} + \text{HCl} \rightarrow \text{Cysteine ethyl ester derivative} + \text{Pentanal}

    This retro-aldol-like reaction regenerates the original cysteine and aldehyde components .

  • Oxidative Ring Opening (H2_22O2_22):
    Forms sulfoxide or sulfone derivatives depending on oxidant strength .

Oxidation of the Thiazolidine Ring

Controlled oxidation targets the sulfur atom:

Oxidizing Agent Product Oxidation State
H2_2O2_2 (30%)2-Pentyl-1,3-thiazolidine-4-carboxylate sulfoxide+2
mCPBA2-Pentyl-1,3-thiazolidine-4-carboxylate sulfone+4

Sulfoxidation preserves the ester group but modifies ring electronics .

Condensation Reactions

The ester’s carbonyl group participates in nucleophilic additions:

  • Hydrazine Condensation:

    COOEt+NH2NH2CONHNH2+EtOH\text{COOEt} + \text{NH}_2\text{NH}_2 \rightarrow \text{CONHNH}_2 + \text{EtOH}

    Forms hydrazide derivatives, useful for synthesizing hydrazones .

Mechanism of Action

The mechanism of action of ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Thiazolidine-4-carboxylates exhibit diverse biological activities depending on substituents at the 2- and 4-positions. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Thiazolidine-4-Carboxylates
Compound Name Substituents (Position 2) Ester Group (Position 4) Biological Activity/Application Key References
Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate Pentyl Ethyl Inferred: Lipophilic modulator N/A
SN-6 (Ethyl 2-[[4-[(4-nitrophenyl)methoxy]phenyl]methyl]-1,3-thiazolidine-4-carboxylate) Aryl-nitroalkyl Ethyl Na+/Ca²⁺ exchanger (NCX) inhibitor
Methyl 2-phenyl-1,3-thiazolidine-4-carboxylate Phenyl Methyl Intermediate in acylated derivatives
Ethyl (2Z,4R)-2-(sulfamoylimino)-1,3-thiazolidine-4-carboxylate Sulfamoylimino Ethyl Carbonic anhydrase inhibitor
Methyl (±)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate 5,5-Dimethyl Methyl Substrate for enantioselective hydrolysis
Ethyl L-thiazolidine-4-carboxylate hydrochloride None (L-enantiomer) Ethyl Chiral building block
Key Observations:
  • Aryl Groups (e.g., Phenyl, Nitroaryl): Introduce steric bulk and electronic effects. SN-6’s nitro group enhances electron-withdrawing properties, critical for NCX inhibition . Chirality: Ethyl L-thiazolidine-4-carboxylate hydrochloride (L-enantiomer) highlights the role of stereochemistry in biological activity and synthetic utility .
  • Ester Group Variations :

    • Methyl esters (e.g., methyl 2-phenyl-) are often intermediates for further derivatization, whereas ethyl esters (e.g., SN-6) are common in bioactive molecules due to balanced solubility and stability .

Biological Activity

Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate is a thiazolidine derivative that has garnered interest due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential antidiabetic properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiazolidine ring with an ethyl ester functional group and a pentyl side chain at the second position. Its molecular formula is C9H15NO2SC_9H_{15}NO_2S with a molecular weight of approximately 231.36 g/mol. The unique structure contributes to its potential applications in pharmaceuticals and organic synthesis .

Antimicrobial Activity

Thiazolidine derivatives, including this compound, have demonstrated significant antimicrobial properties. A study indicated that compounds with similar structures exhibited inhibition against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Properties

Research has shown that thiazolidine derivatives can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests potential therapeutic roles in conditions characterized by chronic inflammation .

Antidiabetic Potential

Preliminary studies indicate that thiazolidine derivatives may improve insulin sensitivity and glucose metabolism. This compound could act as a lead compound for developing new antidiabetic agents by targeting pathways involved in glucose homeostasis .

Synthesis and Evaluation

Recent studies have focused on synthesizing various thiazolidine derivatives to evaluate their biological activities. For instance, derivatives were tested for their ability to inhibit specific enzymes related to metabolic disorders. The structure-activity relationship (SAR) analysis revealed that modifications at different positions significantly affected biological potency .

Table of Similar Compounds

Compound NameMolecular FormulaMolecular Weight
Ethyl 1,3-thiazolidine-4-carboxylateC6H11NO2S161.22 g/mol
2-Pentyl-1,3-thiazolidine-4-carboxylic acidC9H17NO2S203.30 g/mol
Ethyl (R)-thiazolidine-4-carboxylateC6H11NO2S161.22 g/mol

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate?

  • The compound is typically synthesized via multi-step reactions, such as the Biginelli condensation followed by cyclization. For example, thiourea derivatives can react with ethyl acetoacetate and aldehydes under acidic conditions to form thiazolidine intermediates. Subsequent functionalization (e.g., alkylation) introduces the pentyl group. Reaction optimization (solvent, temperature, catalyst) is critical for yield improvement .

Q. Which analytical techniques are essential for characterizing this compound?

  • Key methods include:

  • NMR spectroscopy for confirming structural integrity and substituent positions.
  • Mass spectrometry (LC-MS) to verify molecular weight and purity.
  • X-ray crystallography (using SHELX programs for refinement) to resolve 3D structure and stereochemistry .
  • IR spectroscopy to identify functional groups like carboxylate and thiazolidine rings .

Q. How can researchers ensure reproducibility in synthesis protocols?

  • Document reaction parameters (e.g., stoichiometry, solvent purity, temperature) rigorously. Use standardized purification methods (e.g., silica gel chromatography) and validate yields via triplicate experiments. Cross-reference with published procedures for similar thiazolidine derivatives .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthesis batches be resolved?

  • Discrepancies may arise from impurities or stereochemical variations. Mitigation strategies include:

  • Multi-technique validation : Combine NMR, HPLC, and high-resolution mass spectrometry.
  • Crystallographic refinement : Use SHELXL to resolve ambiguous electron density in X-ray data, ensuring accurate bond geometry .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify anomalies .

Q. What strategies optimize the cyclization step in thiazolidine ring formation?

  • Key factors:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve ring closure efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
  • Temperature control : Gradual heating (e.g., 80°C for 10 hours) minimizes side reactions .
    • Monitor reaction progress via TLC and adjust parameters iteratively .

Q. How does computational retrosynthesis aid in designing novel derivatives?

  • AI-driven tools (e.g., Template_relevance models) predict feasible routes by mining reaction databases. For example, retrosynthetic analysis can identify viable precursors (e.g., substituted thioureas or α,β-unsaturated esters) and recommend one-step pathways for functional group modifications .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Thiazolidine derivatives often form twinned crystals or low-quality diffraction patterns. Solutions include:

  • Crystallization solvent screening : Use mixed solvents (e.g., ethanol/water) to improve crystal growth.
  • High-resolution data collection : Employ synchrotron sources for weak diffraction cases.
  • SHELXD/E pipelines : Robust for phasing and resolving twinned data in macromolecular contexts .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

  • Follow SDS guidelines: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Emergency measures include rinsing eyes with water (15+ minutes) and consulting medical professionals for ingestion .

Data Validation and Reporting

Q. How should researchers validate and report structural data for publication?

  • Adhere to IUCr standards:

  • Include CIF files with refined crystallographic parameters (R-factor < 5%).
  • Report NMR assignments (δ values, coupling constants) and microanalysis (C, H, N, S) for new compounds.
  • Cross-check against databases like PubChem or EPA DSSTox for consistency .

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